Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
Significance of Alpha-Amino Acid Derivatives in Modern Organic and Medicinal Chemistry
Alpha-amino acids are the fundamental building blocks of proteins and are integral to countless biological processes. Their derivatives, compounds in which the core amino acid structure has been chemically modified, have become indispensable tools in organic synthesis and drug discovery. These derivatives offer chemists the ability to construct complex molecular architectures with high precision. They are crucial in the development of new therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial agents. The inherent chirality of most amino acids also makes their derivatives valuable as chiral building blocks for the asymmetric synthesis of complex molecules.
Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid and Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functional group in amino acids. Its primary function is to prevent the highly reactive amine from participating in unwanted side reactions during chemical synthesis. The Boc group is stable under a variety of reaction conditions but can be easily removed under mildly acidic conditions, a process known as deprotection. This "on-off" capability allows for the sequential and controlled formation of peptide bonds, which is the foundation of peptide synthesis. The strategic use of the Boc group has revolutionized the field of peptide chemistry, enabling the synthesis of complex peptides and proteins in the laboratory.
Overview of Key Research Domains for Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
This compound, commonly referred to as Boc-L-alanine methyl ester, is a versatile reagent with applications spanning several key areas of research. chemimpex.com Its primary utility lies in its role as a fundamental building block in both solution-phase and solid-phase peptide synthesis. chempep.com
Key research domains for this compound include:
Peptide Synthesis: It serves as a starting material for the incorporation of alanine (B10760859) residues into peptide chains. chemimpex.com This is fundamental for creating a vast array of peptides for research and therapeutic purposes.
Medicinal Chemistry and Drug Discovery: This compound is utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and bioavailability. chemicalbook.com It has been employed in the synthesis of inhibitors for enzymes like human cytomegalovirus protease. chemicalbook.com
Asymmetric Synthesis: As a chiral molecule, Boc-L-alanine methyl ester is a valuable starting material for the synthesis of other enantiomerically pure compounds.
Bioconjugation: The protected nature of the amino group allows for selective chemical modifications at other parts of the molecule, facilitating its attachment to other biomolecules for applications in targeted drug delivery and diagnostics. chemimpex.com
Neuroscience Research: It is used in the synthesis of analogs of neurotransmitters, which are crucial tools for studying neurological pathways and developing potential treatments for neurological disorders. chemimpex.com
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Tert Butoxy Carbonyl Amino Propanoate and Its Analogues
Established Synthetic Pathways to Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
The two primary and most direct routes to synthesize this compound involve either the esterification of N-Boc-alanine or the N-protection of alanine (B10760859) methyl ester. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.
Esterification of N-Boc-Protected Alanine
A common and straightforward method for the synthesis of this compound is the esterification of N-(tert-butoxycarbonyl)alanine (Boc-Ala-OH). chemicalbook.com This precursor is readily prepared by reacting alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com Once N-Boc-alanine is obtained, several esterification methods can be employed.
One classic method involves the use of diazomethane, which efficiently converts carboxylic acids to their methyl esters. However, due to the hazardous and explosive nature of diazomethane, other methods are often preferred. researchgate.net
A widely used alternative involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net Another effective method is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to facilitate the esterification with methanol (B129727). researchgate.net
Furthermore, the esterification can be achieved through alkylation using methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net
| Reagent/Method | Description | Reference |
| Diazomethane | Reacts directly with the carboxylic acid to form the methyl ester. Highly efficient but hazardous. | researchgate.net |
| DCC/EDC | Carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by methanol. | researchgate.netresearchgate.net |
| Mitsunobu Reaction | Utilizes triphenylphosphine and an azodicarboxylate to facilitate the esterification. | researchgate.net |
| Alkyl Halide/Base | Alkylation of the carboxylate with a methyl halide in the presence of a base. | researchgate.net |
Protection of Alanine Methyl Ester
An alternative synthetic route starts with alanine methyl ester, which is commercially available, often as its hydrochloride salt. semanticscholar.orgresearchgate.net The free amino group of the alanine methyl ester is then protected with the Boc group. This is typically achieved by reacting the ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the hydrochloride and facilitate the reaction. organic-chemistry.org Common bases for this transformation include triethylamine (B128534) or sodium hydroxide (B78521). chemicalbook.comorganic-chemistry.org
This method is particularly advantageous when the desired ester is more readily available or less expensive than the corresponding N-protected amino acid. The reaction conditions are generally mild, and the product can often be isolated in high purity after a simple workup.
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The stereochemistry of amino acid derivatives is crucial for their biological activity and their application in the synthesis of complex molecules like pharmaceuticals and natural products. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest.
Chiral Pool Strategies Utilizing Alanine and Related Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. studysmarter.co.ukwikipedia.org Alanine, being a natural amino acid, is a prominent member of this chiral pool and is available in both L and D forms. studysmarter.co.uknih.gov
Utilizing enantiopure alanine as a starting material allows for the synthesis of chiral this compound and its derivatives with a predefined stereocenter. nih.gov For instance, starting with L-alanine ( (S)-alanine) and applying the synthetic methods described in section 2.1 will yield Methyl (S)-2-{[(tert-butoxy)carbonyl]amino}propanoate. biosynth.com This strategy is highly effective for preserving the initial chirality throughout the synthetic sequence.
The chiral integrity of the alanine precursor can be leveraged to induce stereoselectivity in subsequent reactions, enabling the synthesis of complex molecules with multiple chiral centers. nih.gov For example, derivatives of Boc-alanine have been used as chiral precursors in the total synthesis of natural products. nih.gov
Asymmetric Synthetic Routes to Specific Stereoisomers of this compound Derivatives
Beyond utilizing the inherent chirality of alanine, asymmetric synthetic methods can be employed to create specific stereoisomers of derivatives of this compound. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
For instance, the conjugate addition of a chiral lithium amide to a tert-butyl acrylate (B77674) derivative can be used to synthesize β-amino acid derivatives with high stereoselectivity. ox.ac.uk While not directly producing the title compound, this demonstrates the principle of creating new stereocenters in alanine-like structures.
Another approach involves the diastereoselective alkylation of chiral enolates derived from amino esters. researchgate.net By attaching a chiral auxiliary to the amino acid derivative, one can direct the approach of an electrophile to a specific face of the enolate, thereby controlling the formation of a new stereocenter. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.
Advanced Synthetic Transformations and Functionalization
This compound and its derivatives are versatile intermediates that can undergo a variety of advanced synthetic transformations and functionalizations. These reactions allow for the incorporation of this protected amino acid moiety into more complex molecules.
Derivatives of this compound can be used in peptide synthesis, where the Boc-protected amino group allows for sequential coupling with other amino acids. researchgate.net The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation.
Furthermore, the dehydroalanine (B155165) derivative, Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate, prepared from N-Boc-glycine methyl ester, serves as a versatile building block. semanticscholar.orgresearchgate.net It can undergo acid-catalyzed reactions with various nucleophiles, leading to the substitution of the dimethylamino group and the formation of a wide range of functionalized amino acid derivatives. semanticscholar.orgresearchgate.net
Additionally, Michael additions to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester with nucleophiles like 1H-1,2,4-triazole have been reported for the synthesis of β-substituted alanine derivatives. mdpi.com
The functionalization of the side chain of alanine derivatives also represents an important area of research. For example, N-Boc-3-iodo-L-alanine methyl ester can be used in cross-coupling reactions, such as the Negishi coupling, to introduce new carbon-carbon bonds at the β-position. peptide.com
| Transformation/Functionalization | Description | Reference |
| Peptide Synthesis | The Boc-protected amino acid is used as a building block for the stepwise synthesis of peptides. | researchgate.net |
| Dehydroalanine Chemistry | The dimethylamino group of a dehydroalanine derivative can be substituted by various nucleophiles. | semanticscholar.orgresearchgate.net |
| Michael Addition | Nucleophilic addition to dehydroalanine derivatives to introduce substituents at the β-position. | mdpi.com |
| Cross-Coupling Reactions | Functionalization of the side chain through metal-catalyzed cross-coupling reactions. | peptide.com |
Halogenation at the Beta-Position (e.g., Iodination, Bromination)
The introduction of a halogen atom at the β-position of this compound yields versatile intermediates for further synthetic transformations. These halogenated analogues, primarily β-iodo and β-bromo derivatives, serve as key precursors for carbon-carbon and carbon-heteroatom bond formation.
Iodination: The synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is a well-established procedure. A common method involves a two-step process starting from the corresponding serine derivative, N-(tert-butoxycarbonyl)-L-serine methyl ester. The hydroxyl group of the serine is first converted into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride. Subsequently, the tosylate is displaced by an iodide ion, usually from sodium iodide in acetone (B3395972), to yield the desired β-iodoalanine derivative. rsc.org This procedure is known to be effective, providing the product in good yields. rsc.org The resulting N-Boc-3-iodo-L-alanine methyl ester is a valuable building block in peptide synthesis and medicinal chemistry, allowing for the incorporation of iodine into peptide sequences, which can enhance biological activity. nih.govpeptide.com
Bromination: Similarly, N-Boc-3-bromo-L-alanine methyl ester is another important β-halogenated analogue. Its synthesis follows a similar strategy to iodination, where the hydroxyl group of a protected serine derivative is activated and then displaced by a bromide ion. This compound is commercially available and serves as a crucial synthon in organic synthesis.
The table below summarizes the key characteristics of these β-halogenated compounds.
| Compound Name | CAS Number | Molecular Formula | Application |
| N-Boc-3-iodo-L-alanine methyl ester | 93267-04-0 | C9H16INO4 | Peptide synthesis, drug development, Negishi coupling reactions. peptide.comorganic-chemistry.org |
| N-Boc-3-bromo-L-alanine Methyl Ester | 175844-11-8 | C9H16BrNO4 | Synthetic intermediate for amino acid derivatives. beilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Functionalization
The β-halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the β-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The β-iodo or β-bromo alanine derivatives can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form β-aryl or β-vinyl alanine derivatives. This method is highly valued for its mild reaction conditions and broad functional group tolerance.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. β-Iodoalanine derivatives can undergo Sonogashira coupling with various alkynes, catalyzed by palladium and a copper(I) co-catalyst, to yield β-alkynyl alanine analogues. This reaction is a powerful tool for constructing complex molecular architectures containing the alkyne functionality.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less common for direct functionalization of the β-haloalanine derivatives themselves, the principles of the Heck reaction can be applied to derivatives of this compound to introduce new carbon-carbon bonds.
The following table provides a general overview of these palladium-catalyzed reactions with β-haloalanine derivatives.
| Reaction | Coupling Partners | Resulting Product |
| Suzuki-Miyaura | β-Haloalanine derivative + Boronic acid/ester | β-Aryl/vinyl alanine derivative |
| Sonogashira | β-Haloalanine derivative + Terminal alkyne | β-Alkynyl alanine derivative |
| Heck | Unsaturated halide + Alkene derivative | Functionalized alkene |
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is a particularly effective method for the functionalization of β-iodoalanine derivatives. The iodoalanine derivative can be converted into an organozinc reagent by treatment with activated zinc. rsc.org This organozinc intermediate can then be coupled with a variety of electrophiles, including aryl, vinyl, and acyl halides.
A notable application is the use of N-Boc-3-iodo-L-alanine methyl ester (Boc-Ala(3-I)-OMe) in a microwave-assisted Negishi coupling to prepare N-Boc-2′,6′-dimethyl-L-tyrosine, a precursor for synthetic opioid ligands. peptide.comorganic-chemistry.org This highlights the utility of the Negishi reaction in synthesizing non-natural amino acids with significant biological and medicinal potential. The reaction of the organozinc reagent derived from β-iodoalanine with aryl iodides in the presence of a palladium catalyst provides access to a range of enantiomerically pure protected phenylalanine analogues.
Michael Addition Reactions in Derivative Synthesis
The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, this reaction is typically employed with α,β-unsaturated precursors, such as N-protected dehydroalanine methyl ester.
Dehydroalanine derivatives act as Michael acceptors, reacting with a wide array of nucleophiles (Michael donors) in a 1,4-addition manner. For instance, the Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester has been reported as a method to prepare derivatives of β-(1,2,4-triazol-1-yl)alanine. This approach allows for the introduction of heterocyclic moieties at the β-position of the amino acid scaffold. The reaction is generally base-catalyzed and offers a direct route to functionalized amino acid derivatives.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. Derivatives of this compound, particularly α,β-unsaturated analogues like dehydroalanine (Dha), can participate as dipolarophiles in these reactions.
A recent development in this area is the photoinitiated 1,3-dipolar cycloaddition between Dha residues and 2,5-diaryl tetrazoles. nih.gov Under UV irradiation, the tetrazole forms a nitrile imine, which then undergoes a rapid and catalyst-free cycloaddition with the dehydroalanine derivative. This reaction is highly chemoselective for Dha and proceeds efficiently under mild conditions, making it suitable for the modification of complex molecules like peptides and proteins. The resulting products are fluorescent pyrazoline-modified amino acid derivatives. This methodology provides a precise and efficient way to introduce heterocyclic systems onto the amino acid backbone. nih.gov
Radical Functionalization Approaches
Radical reactions offer unique pathways for the functionalization of amino acid derivatives, often complementing traditional ionic reaction mechanisms. These approaches can be used to introduce a variety of functional groups under mild conditions.
For instance, radical-mediated processes can be initiated by the generation of a radical at a specific position on the amino acid scaffold, which can then undergo further reactions such as addition to unsaturated bonds or atom transfer. While specific examples directly involving this compound are not extensively detailed in readily available literature, general principles of radical chemistry can be applied. For example, the generation of a carbon-centered radical at the β-position, potentially from a β-halo precursor via reductive methods, could be trapped by various radical acceptors.
Furthermore, iron-catalyzed radical reactions, such as the β-methyl scission of a t-BuO radical to generate a methyl radical, demonstrate the potential for metal-assisted radical processes in organic synthesis. nih.gov Such strategies could be adapted for the functionalization of amino acid derivatives, offering alternative routes to novel analogues.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Tert Butoxy Carbonyl Amino Propanoate Systems
Reactivity of the Ester Moiety
The methyl ester group in Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate is susceptible to various nucleophilic substitution reactions, enabling its conversion into other functional groups.
Hydrolysis and Transesterification Reactions
The ester moiety can undergo hydrolysis to yield the corresponding carboxylic acid, N-(tert-butoxycarbonyl)alanine. This reaction is typically catalyzed by acid or base. Under basic conditions, using a reagent such as lithium hydroxide (B78521) (LiOH), the hydrolysis proceeds via a saponification mechanism. For instance, the deprotection of a methyl ester in the presence of LiOH in a water/THF mixture is a common procedure.
Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions. orgsyn.org This reaction involves the exchange of the alkoxy group of the ester. For example, reacting the methyl ester with an excess of another alcohol, in the presence of an acid or base catalyst, will lead to the corresponding new ester. Enzyme-catalyzed esterification of N-protected amino acids has also been explored, offering a mild and selective alternative for transesterification. researchgate.net The self-condensation and hydrolysis of related compounds like β-alanine methyl ester have been studied, providing insights into the potential side reactions under certain conditions. researchgate.net
Reductions to Corresponding Alcohol Derivatives
The methyl ester can be reduced to the corresponding primary alcohol, (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, readily reducing esters to alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. chemistrysteps.com
Sodium borohydride (B1222165) (NaBH4) is generally considered too mild to reduce esters under standard conditions. masterorganicchemistry.comlibretexts.org However, its reactivity can be enhanced. For example, the use of NaBH4 in combination with Lewis acids like CaCl2 or in the presence of NaOMe in methanol (B129727) has been shown to facilitate the reduction of esters to alcohols. researchgate.netreddit.com Another approach involves the use of NaBH4 with iodine. stackexchange.com
Selective Manipulation of the Boc-Protected Amine Group
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its facile removal under acidic conditions.
Acid-Mediated Deprotection Strategies
The most common method for the removal of the Boc group is through acid-mediated cleavage. researchgate.net Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) are frequently employed. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comresearchgate.net
The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. commonorganicchemistry.com The liberated amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have shown a second-order dependence on the acid concentration. acs.org
It is important to consider that the tert-butyl cation generated during the deprotection can lead to side reactions by alkylating nucleophilic residues in the substrate. To prevent these unwanted reactions, scavengers are often added to the reaction mixture. organic-chemistry.org
Influence of Boc Protection on Reaction Regioselectivity
The bulky tert-butyl group of the Boc protecting group can exert significant steric hindrance, which can be strategically utilized to influence the regioselectivity of certain reactions. This steric bulk can direct incoming reagents to attack a less sterically hindered position on the molecule. organic-chemistry.orgnih.gov
For example, in reactions involving a molecule with multiple reactive sites, the presence of a Boc group can shield one site, thereby promoting reaction at another, more accessible site. This principle has been applied in various synthetic strategies, including the regioselective synthesis of N-Boc protected secondary amines through a one-pot tandem direct reductive amination/N-Boc protection procedure, which effectively prevents overalkylation. libretexts.orgnih.gov The steric hindrance of the Boc group has also been shown to be a key factor in controlling the regioselectivity of Rh(III)-catalyzed C-H and C-C activation reactions. acs.orgacs.org
Reactions Involving Beta-Substituted Propanoate Derivatives
This compound can serve as a precursor for the synthesis of various β-substituted derivatives, which are valuable intermediates for the preparation of non-natural amino acids and other complex molecules.
For instance, N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, a β-substituted derivative, is a useful building block for palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net This allows for the introduction of a wide range of substituents at the β-position. Similarly, (Z)-β-bromodehydroalanine methyl ester derivatives have been synthesized and characterized. nih.gov The reactivity of β-lactams, which are cyclic β-amino acid derivatives, has also been extensively studied, particularly in the context of their antibiotic activity. researchgate.netnih.govnih.gov The synthesis of N-Boc-β-amino acid methyl esters from α-amino acids has been developed as a safer alternative to hazardous homologation reactions. nih.gov
Nucleophilic Substitution Reactions
A key transformation of derivatives of this compound involves nucleophilic substitution reactions to introduce a variety of functionalities. A prominent example is the synthesis of β-haloalanine derivatives from serine precursors. The hydroxyl group of N-(tert-Butoxycarbonyl)-L-serine methyl ester can be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile.
A well-documented example is the synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. orgsyn.org In this procedure, N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is treated with sodium iodide in acetone (B3395972). The iodide ion acts as the nucleophile, displacing the tosylate group in an SN2 reaction. orgsyn.org The reaction is typically carried out in the dark to prevent the formation of iodine from the decomposition of sodium iodide. orgsyn.org
The progress of this substitution reaction can be monitored by thin-layer chromatography to ensure the complete consumption of the starting material. orgsyn.org The product, a β-iodoalanine derivative, is a versatile intermediate for further chemical modifications. orgsyn.org
| Reactant | Reagent | Solvent | Product | Reaction Type |
| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Iodide (NaI) | Acetone | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | Nucleophilic Substitution (SN2) |
Functionalization of Halogenated Derivatives
The halogenated derivatives of this compound, such as the N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, are valuable substrates for a range of functionalization reactions. These reactions, particularly carbon-carbon bond-forming reactions, are instrumental in the synthesis of non-natural α-amino acids. orgsyn.org
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of these halogenated compounds. The carbon-iodine bond in N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester is susceptible to the insertion of activated zinc, which leads to the formation of an organozinc reagent. orgsyn.org This organometallic intermediate can then participate in coupling reactions with various carbon electrophiles in the presence of a palladium catalyst. orgsyn.org This strategy serves as a synthetic equivalent for the alanine (B10760859) β-anion, opening avenues to a wide array of substituted α-amino acids. orgsyn.org
Furthermore, the organozinc reagent can be converted to an organocuprate by treatment with copper cyanide. This organocuprate can then directly couple with reactive electrophiles, providing another route for the elaboration of the amino acid side chain. orgsyn.org
| Halogenated Derivative | Reagent(s) | Catalyst | Intermediate/Product | Reaction Type |
| N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | Activated Zinc | None | Organozinc reagent | Metal Insertion |
| Organozinc reagent | Carbon electrophile | Palladium catalyst | Functionalized α-amino acid | Cross-coupling |
| Organozinc reagent | Copper cyanide | None | Organocuprate reagent | Transmetalation |
| Organocuprate reagent | Reactive electrophile | None | Functionalized α-amino acid | Coupling |
Investigation of Reaction Mechanisms and Kinetic Aspects
The nucleophilic substitution reaction to form β-haloalanine derivatives from tosylated serine precursors proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the incoming nucleophile, such as an iodide ion, attacks the electrophilic carbon atom bearing the leaving group (tosylate) from the side opposite to the leaving group. mdpi.com This backside attack results in an inversion of the stereochemical configuration at the carbon center.
The electrophilicity of the β-carbon in the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is due to the electron-withdrawing nature of the tosylate group, which polarizes the C-O bond. mdpi.com The reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, and is sensitive to steric hindrance at the reaction center.
Molecular orbital theory provides a deeper understanding of the SN2 mechanism. The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the nucleophile with the lowest unoccupied molecular orbital (LUMO) of the substrate. mdpi.com In the case of the tosylated serine derivative, the LUMO is the antibonding σ* orbital of the C-O bond. The donation of electron density from the nucleophile's HOMO into this σ* orbital weakens the C-O bond, leading to its eventual cleavage and the formation of the new C-I bond. mdpi.com
While specific kinetic studies for the nucleophilic substitution on N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester are not extensively detailed in the provided context, the general principles of SN2 reactions apply. Factors such as the nature of the leaving group, the nucleophilicity of the attacking species, the solvent, and the temperature all influence the reaction rate. For instance, the use of a good leaving group like tosylate and a good nucleophile like iodide in a polar aprotic solvent like acetone is conducive to an efficient SN2 reaction.
Applications in Peptide Chemistry and Bio Organic Synthesis
Fundamental Building Block in Peptide Synthesis
As a protected amino acid, Boc-Ala-OMe serves as a key starting material for the assembly of peptide chains. The Boc group provides robust protection for the amino terminus, which can be selectively removed under specific acidic conditions that typically leave other protecting groups and the peptide backbone intact. chemimpex.commasterorganicchemistry.com
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides on a solid resin support. iris-biotech.debachem.com In the context of Boc-based SPPS, an N-terminally protected amino acid, such as a Boc-amino acid, is coupled to a growing peptide chain that is anchored to the resin. peptide.comnih.gov
The process involves a cyclical series of steps:
Deprotection: The Boc protecting group of the resin-bound amino acid or peptide is removed, typically using an acid like trifluoroacetic acid (TFA). peptide.comchempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine.
Coupling: The next Boc-protected amino acid in the sequence (e.g., Boc-alanine) is activated and coupled to the free amine of the resin-bound peptide.
Washing: Excess reagents and byproducts are washed away, purifying the resin-bound product. iris-biotech.de
This cycle is repeated until the desired peptide sequence is assembled. The use of building blocks like Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate (after saponification of the methyl ester to the free acid) is fundamental to this iterative process. nih.govspringernature.com The stability of the Boc group under various coupling conditions, combined with its facile removal, makes it a valuable component in this synthetic strategy. chemimpex.com
| Step in Boc-SPPS Cycle | Reagent/Condition | Purpose |
| 1. Deprotection | Trifluoroacetic Acid (TFA) | Removes the N-terminal Boc group. peptide.com |
| 2. Neutralization | Base (e.g., DIEA) | Frees the N-terminal amine for coupling. |
| 3. Coupling | Boc-amino acid + Coupling agent | Forms the new peptide bond. |
| 4. Washing | Solvents | Removes excess reagents and byproducts. iris-biotech.de |
Beyond SPPS, Boc-Ala-OMe is extensively used in solution-phase synthesis to create smaller peptide fragments like dipeptides and oligopeptides. A prime example is the synthesis of N-Boc-L-alanyl-L-alanine methyl ester. achemblock.com In a typical procedure, the methyl ester of L-alanine is coupled with N-Boc-L-alanine using a peptide coupling agent.
This reaction highlights the role of Boc-Ala-OH (the saponified form of Boc-Ala-OMe) as a nucleophilic component after deprotection of its amino group, and as an electrophilic component when its carboxyl group is activated. The resulting dipeptide, N-Boc-L-alanyl-L-alanine methyl ester, is itself a valuable intermediate that can be further elongated into longer peptide chains. acs.org Such stepwise synthesis in solution is crucial for preparing specific peptide sequences that may be difficult to access via SPPS or for producing large quantities of a particular peptide fragment. nih.gov
Precursor for Unnatural and Modified Alpha-Amino Acids
The chemical scaffold of this compound provides a versatile starting point for the synthesis of non-proteinogenic, or "unnatural," amino acids. These novel amino acids are critical for exploring protein structure and function, as well as for developing new therapeutic agents with enhanced properties. nih.govnih.gov
Starting from Boc-Ala-OMe, chemists can introduce a wide array of chemical modifications to create structurally diverse amino acid analogues. chemicalbook.com Methodologies have been developed to transform aliphatic amino acids into various derivatives. nih.gov For instance, the core structure can be elaborated through reactions that modify the side chain or the backbone, leading to amino acids with novel steric and electronic properties. mdpi.comresearchgate.net This allows for the synthesis of analogues that are not found in nature, expanding the chemical space available for drug discovery and materials science. nih.gov The synthesis of derivatives like 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid demonstrates the modification of the alpha-carbon. matrix-fine-chemicals.com
A key area of research involves the introduction of functional groups at the beta-position of the alanine (B10760859) side chain. Such modifications can profoundly influence the conformational preferences of the amino acid residue and, consequently, the structure and function of peptides into which it is incorporated. wjarr.com By using Boc-Ala-OMe as a precursor, synthetic routes can be designed to install various functionalities, such as alkyl, aryl, or heterocyclic groups, at the Cβ position. mdpi.comresearchgate.net These modifications are instrumental in creating conformationally constrained amino acids that can stabilize specific secondary structures in peptides, like β-turns, or enhance binding affinity to biological targets. nih.gov
Advanced Chemical Probes and Ligation Chemistry
Beyond its role in synthesizing therapeutic agents, this compound is also employed in the construction of sophisticated tools for chemical biology research, such as fluorescent probes and reagents for bio-orthogonal chemistry.
Fluorescently tagged molecules are indispensable for studying biological processes within living cells. They allow for the visualization and tracking of biomolecules, providing insights into their function and metabolism. nih.gov The synthesis of these probes often involves linking a fluorophore to a biologically relevant molecule.
Amino acid derivatives are frequently used as the core structure for such probes. For example, fluorescent nucleoside analogs have been synthesized to act as molecular probes for studying the uptake and metabolism of antiviral prodrugs. nih.gov These probes can be used to screen libraries of enzymes, such as 2'-deoxyribonucleoside kinases, for new and improved activity. nih.gov The synthesis of these complex probes often involves coupling reactions where a protected amino acid scaffold is modified with a fluorescent reporter group. nih.gov
Similarly, viscosity-sensitive fluorophores, known as fluorescent molecular rotors, have been attached to DNA building blocks. rsc.org These probes can be incorporated into DNA by polymerases and exhibit a "light-up" response upon binding to a protein, providing a powerful tool for studying DNA-protein interactions. rsc.org The synthesis of the modified nucleosides used in these probes relies on foundational organic chemistry techniques where protected amino acids can serve as linkers or structural components.
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic, meaning they are not normally found in biological systems. nih.gov This field has revolutionized the ability to label and study biomolecules in their native environments. researchgate.net
The azide (B81097) group is a prime example of a bio-orthogonal functional group due to its small size, lack of natural occurrence, and stability. nih.gov It can be selectively reacted with phosphines in the Staudinger ligation or with alkynes in cycloaddition reactions. nih.gov
The synthesis of molecules for bio-orthogonal applications often starts with simple, protected building blocks. For instance, Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate, a derivative of the title compound, can be prepared from N-(tert-butoxycarbonyl)glycine methyl ester. semanticscholar.orgresearchgate.net This enamine derivative serves as a versatile reagent for preparing a variety of heterocyclic systems through reactions with different nucleophiles. semanticscholar.orgresearchgate.net By incorporating bio-orthogonal handles like azides or alkynes into these synthetic schemes, researchers can create custom probes and labels for advanced chemical biology research. The ability to perform multiple, mutually orthogonal reactions simultaneously allows for the labeling of several different biomolecules within the same complex system. researchgate.netru.nl
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine |
| β-(1,2,4-triazol-1-yl)alanine |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate |
| 3-((tert-butoxycarbonyl)amino)propanoic acid |
| D(+) Biotin |
| 5-protected-4-(formylmethyl thiomethyl)-1,3-dibenzyl imidazolid-2-one |
| L-cystine |
| L-cysteine |
| Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate |
Structural and Conformational Analysis of Methyl 2 Tert Butoxy Carbonyl Amino Propanoate and Its Derivatives
X-ray Crystallographic Studies of Derived Structures
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing definitive insights into molecular conformation and intermolecular interactions in the solid state. While the crystal structure of the parent Boc-Ala-OMe is not detailed in the provided sources, numerous studies on its derivatives offer valuable structural information.
The solid-state conformation of molecules reveals the preferred spatial arrangement of atoms, influenced by both intramolecular and intermolecular forces. Studies on various derivatives of Boc-Ala-OMe show a range of conformational behaviors.
For instance, the crystal structure of the pentapeptide Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe, which contains the Boc-D-Ala moiety, reveals a left-handed 3(10)-helical conformation. This structure is characterized by the presence of two consecutive type III' β-turns. nih.gov Similarly, peptide derivatives containing the aminosuccinyl (Asu) moiety, such as Boc-L-Asu-L-Ala-Gly-OMe, have been shown to adopt a type II' β-bend conformation in the solid state. researchgate.net
In a more direct derivative, Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, the dihedral angle between the mean plane of the amide group (–N—C(=O)—O–) and the benzene (B151609) ring is 82.2 (2)°. nih.gov In another case, N-(Boc-L-alanine)allylamine, the urethane (B1682113) linkage is observed to have a trans conformation. researchgate.net
The analysis of larger heterochiral peptides containing the Boc-Ala-OMe structure, such as Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe, shows that the two molecules in the asymmetric unit adopt an antiparallel β-sheet arrangement. nih.gov
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Key Conformational Feature | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate | C15H21NO5 | Orthorhombic | P212121 | a=8.7879 Å, b=9.4844 Å, c=18.9207 Å | Dihedral angle of 82.2° between amide plane and benzene ring | nih.gov |
| N-(Boc-L-alanine)allylamine | C11H20N2O3 | Orthorhombic | P212121 | a=9.9639 Å, b=14.939 Å, c=17.998 Å | trans conformation of the urethane linkage | researchgate.net |
| Boc-(D) Val-(D) Ala-Leu-Ala-OMe | - | Orthorhombic | P2(1)2(1)2(1) | a=9.401 Å, b=17.253 Å, c=36.276 Å | Antiparallel β-sheet arrangement | nih.gov |
| Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe | - | Orthorhombic | P2(1)2(1)2(1) | a=10.439 Å, b=15.319 Å, c=21.099 Å | Left-handed 3(10)-helical conformation | nih.gov |
Intermolecular interactions, particularly hydrogen bonds, are fundamental to the stability of crystal lattices. In the crystal structure of Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, O—H⋯O and N—H⋯O hydrogen bonds connect the molecules to form a two-dimensional network. nih.gov Similarly, in N-(Boc-L-alanine)allylamine, molecules are linked by intermolecular N—H⋯O hydrogen bonds, resulting in a one-dimensional supramolecular chain. researchgate.net
In larger peptide derivatives, these interactions can be more complex. For example, in the helical structure of Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe, the molecules are linked head-to-tail by hydrogen bonds. nih.gov In the β-sheet structures of Boc-(D) Val-(D) Ala-Leu-Ala-OMe, C-H···O hydrogen bonds between the C-alpha hydrogens and carbonyl oxygens of adjacent strands contribute to the stability of the sheet. nih.gov
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the structure of molecules in solution and solid states.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For an ester compound like this compound, key characteristic absorptions are expected. Based on the analysis of the related compound methyl propanoate, the following peaks are anticipated:
C=O Stretching: A strong absorption band for the ester carbonyl group is typically observed in the region of 1750 to 1735 cm⁻¹. docbrown.info For methyl propanoate, this peak appears sharply at 1743 cm⁻¹. researchgate.net
C-O Stretching: Stretching vibrations for the C-O single bond of the ester group are expected in the 1200 to 1170 cm⁻¹ region. docbrown.inforesearchgate.net
C-H Stretching: Absorptions corresponding to C-H stretching in the alkyl groups occur in the wavenumber region of 2975 to 2860 cm⁻¹. docbrown.inforesearchgate.net
N-H Stretching: The N-H group of the carbamate (B1207046) would also show a characteristic stretching vibration.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2975 - 2860 | docbrown.inforesearchgate.net |
| C=O (Ester) | Stretching | 1750 - 1735 | docbrown.inforesearchgate.net |
| C-O (Ester) | Stretching | 1200 - 1170 | docbrown.inforesearchgate.net |
| C-H (Methyl/Methylene) | Bending | 1443 - 1358 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl ester group, the alanine (B10760859) methyl group, and the alpha-proton. docbrown.info The integration of these signals would correspond to the number of protons in each environment. docbrown.info While specific data for the title compound is not available in the snippets, analysis of related structures provides expected chemical shift regions. rsc.org
| Proton Group | Number of Protons | Expected Multiplicity | Expected Chemical Shift (δ, ppm) |
|---|---|---|---|
| tert-butyl (Boc) | 9 | Singlet | ~1.4 |
| Alanine CH₃ | 3 | Doublet | ~1.3 |
| Alanine α-CH | 1 | Quartet | ~4.2 |
| Ester OCH₃ | 3 | Singlet | ~3.7 |
| Amide NH | 1 | Doublet | ~5.0 |
Computational Chemistry and Molecular Modeling Approaches
Computational methods complement experimental data by predicting molecular properties and exploring conformational landscapes that may be difficult to observe directly.
Molecular modeling and potential energy calculations are particularly useful for predicting the stable conformations of flexible molecules like peptides. For peptide derivatives incorporating the Boc-Ala moiety, certain secondary structures are often favored. Computational studies on tripeptides containing the aminosuccinyl (Asu) residue have predicted that a type II' β-bend conformation is highly preferred. researchgate.net This folded structure is stabilized by a 4→1 intramolecular hydrogen bond, a finding that is often confirmed by experimental data from NMR and IR spectroscopy in solution. researchgate.net These computational predictions are critical in the rational design of peptidomimetics with specific three-dimensional shapes.
Synthesis and Investigation of Specific Substituted Derivatives
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate and its Synthetic Utility
The β-iodo derivative, Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate, is a pivotal intermediate for introducing carbon-carbon bonds at the β-position. Its synthesis is efficiently achieved from the readily available N-(tert-Butoxycarbonyl)-L-serine methyl ester.
The synthesis involves a two-step process:
Tosylation: The hydroxyl group of N-Boc-L-serine methyl ester is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (4-DMAP). This reaction yields N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester. orgsyn.org
Halogenation: The resulting tosylate is then subjected to a Finkelstein reaction, where it is treated with sodium iodide (NaI) in acetone (B3395972). This results in the displacement of the tosylate group to afford Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate. orgsyn.org
The primary synthetic utility of this iodo-derivative lies in its ability to form organometallic reagents, which can then participate in palladium-catalyzed cross-coupling reactions. orgsyn.org Treatment of the iodoalanine derivative with activated zinc dust leads to the formation of a stable organozinc reagent. This organometallic intermediate serves as a synthetic equivalent of an alanine (B10760859) β-anion. orgsyn.org
This organozinc reagent can be coupled with a wide variety of carbon electrophiles in the presence of a palladium catalyst. researchgate.net This methodology has proven effective for the synthesis of various non-natural α-amino acids, including substituted phenylalanine analogues, by coupling with aryl iodides. researchgate.net The process allows for the creation of complex side chains that are otherwise difficult to synthesize. orgsyn.org
| Derivative | Synthetic Precursor | Key Reagents | Primary Utility | Reference |
|---|---|---|---|---|
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | N-Boc-L-serine methyl ester | 1. p-TsCl, Et3N, DMAP 2. NaI, Acetone | Precursor for organozinc reagents. | orgsyn.org |
| Alanine-derived Organozinc Reagent | Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | Activated Zinc | Palladium-catalyzed cross-coupling reactions. | orgsyn.orgresearchgate.net |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-bromopropanoate and its Reactivity
Similar to its iodo counterpart, Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-bromopropanoate is another key intermediate for β-carbon functionalization. The synthesis generally follows a similar pathway starting from N-Boc-L-serine methyl ester, where the hydroxyl group is first converted to a better leaving group, such as a mesylate or tosylate, followed by displacement with a bromide source. Alternatively, direct bromination using reagents like triphenylphosphine (B44618) and bromine can be employed, although this route was reported to be unsuccessful in some specific cases for similar derivatives. acs.org
The reactivity of the bromo-derivative is characterized by its utility as an electrophile in substitution reactions. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of various heteroatom and carbon-based substituents. While the iodide is often a better leaving group, the bromide offers a balance of reactivity and stability, making it suitable for a range of synthetic transformations. It is a common precursor for the synthesis of other derivatives, such as azides or thioethers, via SN2 displacement. Its role in palladium-catalyzed cross-coupling reactions is also feasible, though the iodo-derivative is more commonly used due to the higher reactivity of the C-I bond in oxidative addition steps.
Substituted Phenylalanine Derivatives (e.g., Aminophenyl, Hydroxyphenyl, Bromophenyl)
The synthesis of substituted phenylalanine derivatives is a significant application of the halogenated propanoates. These non-natural amino acids are crucial for peptide design and drug development.
Bromophenylalanine Derivatives: These can be synthesized directly via palladium-catalyzed cross-coupling reactions. researchgate.net The organozinc reagent derived from Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate can be coupled with bromo-substituted aryl iodides. For instance, coupling with 1-bromo-4-iodobenzene (B50087) in the presence of a palladium catalyst like bis(tri-o-tolylphosphine)palladium (B8553765) dichloride would yield Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromophenyl)propanoate. researchgate.net
Aminophenylalanine Derivatives: These derivatives can be prepared from the corresponding nitro- or bromo-phenylalanine precursors. A common route involves the palladium-catalyzed coupling of the iodo-propanoate with an appropriate nitrophenyl halide, followed by the reduction of the nitro group to an amine. Standard reduction conditions, such as catalytic hydrogenation with Pd/C or reduction with metals like tin or iron in acidic media, are effective for this transformation.
Hydroxyphenylalanine Derivatives: The synthesis of hydroxyphenylalanine derivatives can be achieved from methoxy-substituted precursors. For example, the organozinc reagent can be coupled with a methoxy-substituted aryl iodide (e.g., 1-iodo-4-methoxybenzene). The resulting methoxyphenylalanine (B8179920) derivative can then be deprotected to the hydroxyphenylalanine derivative using reagents like boron tribromide (BBr₃).
| Target Derivative | Synthetic Approach | Key Intermediate | Reference |
|---|---|---|---|
| Bromophenylalanine | Palladium-catalyzed cross-coupling | Alanine-derived organozinc reagent + Bromo-substituted aryl iodide | researchgate.net |
| Aminophenylalanine | Reduction of a nitro-precursor | Nitrophenylalanine derivative | General synthetic methods |
| Hydroxyphenylalanine | Demethylation of a methoxy-precursor | Methoxyphenylalanine derivative | General synthetic methods |
Alkyl and Cycloalkenyl Substituted Derivatives
The introduction of alkyl and cycloalkenyl side chains is readily accomplished using the palladium-catalyzed cross-coupling methodology. researchgate.net The organozinc intermediate derived from Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate is a versatile nucleophile that can be coupled with various sp³ and sp²-hybridized carbon electrophiles.
Alkyl Substituted Derivatives: The coupling of the alanine-derived organozinc reagent with alkyl halides or triflates can be achieved using appropriate palladium catalysts and ligands that facilitate the often-challenging cross-coupling of sp³-hybridized centers. Alternatively, conversion of the organozinc reagent to an organocuprate by treatment with copper cyanide allows for direct coupling with reactive alkyl halides. orgsyn.org
Cycloalkenyl Substituted Derivatives: The synthesis of cycloalkenyl derivatives can be performed via Suzuki or Stille coupling reactions. For a Suzuki coupling, a cycloalkenyl boronic acid or ester would be reacted with the iodo- or bromo-propanoate in the presence of a palladium catalyst and a base. For example, coupling with cyclohexenylboronic acid would yield the corresponding cyclohexenyl-substituted alanine derivative. This approach provides access to conformationally constrained amino acid analogues.
Heterocyclic Substituted Derivatives (e.g., Triazolyl, Imidazolyl, Pyrrolidinyl)
Heterocyclic substituted alanines are of significant interest due to their presence in natural products and their potential as enzyme inhibitors and receptor ligands.
Triazolyl and Imidazolyl Derivatives: A highly effective method for synthesizing β-(triazol-1-yl)- and β-(imidazol-1-yl)-alanine derivatives is through the Michael addition of the respective heterocycle to a dehydroalanine (B155165) derivative. N-Boc-serine methyl ester can be dehydrated to form N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. The subsequent addition of 1,2,4-triazole (B32235) or imidazole, often catalyzed by a mild base like potassium carbonate, proceeds in high yield to give the desired heterocyclic β-substituted alanine derivative.
Pyrrolidinyl Derivatives: The synthesis of pyrrolidinyl-substituted alanines can be achieved through various synthetic routes. One common approach involves the reductive amination of a suitable keto-acid or ester with a pyrrolidine-containing amine, or by alkylation of a pyrrolidine (B122466) derivative with the β-halogenated propanoate. For example, direct substitution of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate with pyrrolidine would yield the N-pyrrolidinyl alanine derivative.
| Heterocycle | Synthetic Method | Key Reagents/Intermediates | Yield | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | Michael Addition | N,N-bis(Boc)-dehydroalanine methyl ester, K₂CO₃ | High | |
| Imidazole | Michael Addition | N,N-bis(Boc)-dehydroalanine methyl ester, K₂CO₃ | High | |
| Pyrrolidine | Nucleophilic Substitution | Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate, Pyrrolidine | - | General synthetic methods |
Thio-Substituted Propanoate Derivatives
Thio-substituted propanoate derivatives, which are essentially protected forms of S-substituted cysteines, are important in studying protein structure and function. The most direct method for their synthesis involves the nucleophilic substitution of a suitable precursor with a thiol. masterorganicchemistry.com
Starting from N-Boc-L-serine methyl ester, the hydroxyl group is first activated by converting it into a good leaving group, such as a tosylate, mesylate, iodide, or bromide, as described in previous sections. orgsyn.orgacs.org This activated intermediate is then treated with a desired thiol (R-SH) in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate. The thiolate anion generated in situ acts as a potent nucleophile, displacing the leaving group at the β-carbon to form the corresponding thioether. masterorganicchemistry.com This SN2 reaction provides a versatile route to a wide range of S-substituted cysteine methyl ester derivatives.
Dipeptide Derivatives (e.g., N-Boc-L-alanyl-L-alanine methyl ester)
Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate is a fundamental building block in solution-phase peptide synthesis. To form a dipeptide like N-Boc-L-alanyl-L-alanine methyl ester, a standard peptide coupling protocol is followed.
The synthesis involves two key steps:
Ester Hydrolysis: The methyl ester of the starting material, N-Boc-L-alanine, is selectively hydrolyzed to the free carboxylic acid using a mild base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system. nih.gov This yields N-Boc-L-alanine.
Peptide Coupling: The resulting N-Boc-L-alanine is then coupled with another molecule of L-alanine methyl ester (which can be prepared from L-alanine and thionyl chloride in methanol). The coupling is mediated by a standard coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or newer reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction forms the amide bond, resulting in the desired dipeptide, N-Boc-L-alanyl-L-alanine methyl ester.
This step-wise approach allows for the controlled formation of peptide bonds and the synthesis of well-defined dipeptide sequences.
Future Perspectives and Emerging Trends in the Research of Methyl 2 Tert Butoxy Carbonyl Amino Propanoate
Development of Greener and Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate is no exception. A key area of development is the move away from hazardous reagents and solvents. One promising green methodology involves the use of dimethyl carbonate (DMC) for both the protection and esterification of amino acids. researchgate.net This approach presents a more sustainable alternative to traditional methods that often employ toxic chemicals like phosgene (B1210022) derivatives for the introduction of the Boc protecting group and hazardous reagents for esterification.
Enzymatic synthesis is another cornerstone of green chemistry being applied to Boc-protected amino esters. mdpi.com Biocatalysts, such as lipases, can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and byproduct formation. mdpi.com For instance, lipase (B570770) B from Candida antarctica has been shown to be an effective catalyst in the synthesis of functional polyesters, a process that can be adapted for the production of amino acid derivatives. mdpi.com Research is also exploring the enzymatic removal of protecting groups, which provides a gentle and selective alternative to harsh chemical deprotection methods. nih.gov
Flow chemistry is emerging as a powerful tool for the sustainable synthesis of this compound. Continuous flow reactors offer enhanced heat and mass transfer, allowing for safer and more efficient reactions. The thermolytic deprotection of N-Boc groups has been studied under continuous flow high-temperature conditions, providing a method that can be more controlled and potentially less reliant on harsh acidic reagents. vapourtec.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Advantages | Disadvantages | Research Focus |
| Traditional Synthesis | Well-established, high yields | Use of hazardous reagents, waste generation | Optimization of existing processes |
| Dimethyl Carbonate (DMC) | Greener reagent, dual protection & esterification | May require specific catalysts | Broader substrate scope, catalyst development |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Slower reaction rates, enzyme stability | Enzyme engineering, process optimization |
| Flow Chemistry | Enhanced safety and efficiency, scalability | Initial setup cost | Integration with other green technologies |
Integration with Automated Synthesis Platforms and High-Throughput Screening
This compound, often referred to as Boc-L-alanine methyl ester, is a fundamental building block in automated solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.comsihaulichemicals.co.in Automated peptide synthesizers extensively utilize Boc-protected amino acids to construct complex peptide chains with high fidelity and efficiency. nih.govpeptide.com The Boc group's stability under various coupling conditions and its clean removal with acid make it highly suitable for automated protocols. The development of rapid Boc chemistry, which involves in situ neutralization, has further enhanced the speed and efficiency of automated peptide synthesis. peptide.com
The integration of robotics and automation extends to the derivatization of amino acids for high-throughput screening (HTS). Automated pre-column derivatization systems for HPLC and LC/MS analysis allow for the rapid and reproducible analysis of amino acids and their derivatives. axionlabs.comchromatographyonline.comnih.govnih.gov This is crucial in drug discovery and chemical biology for screening large libraries of compounds that may incorporate the this compound scaffold.
Table 2: Role of this compound in Automated Chemistry
| Area | Application | Key Advantages |
| Automated Peptide Synthesis | Building block for peptide chains | Stability, reliable deprotection, compatibility with various resins and reagents |
| High-Throughput Screening | Derivatization for analytical purposes | Enables rapid and reproducible analysis of compound libraries |
Expansion of Applications in Chemical Biology and Materials Science
The utility of this compound is expanding beyond its traditional role in peptide synthesis into new frontiers of chemical biology and materials science. In chemical biology, this compound and its derivatives are instrumental in the development of novel therapeutic agents and probes to study biological processes. For example, Boc-protected dipeptides have been shown to possess broad-spectrum antibacterial activity and the ability to eradicate and disrupt biofilms. nih.gov This highlights the potential for developing new antimicrobial agents based on this simple building block.
In the realm of materials science, Boc-protected amino acids are being incorporated into the synthesis of advanced biomaterials. Their presence can impart specific properties, such as biocompatibility and biodegradability, to polymers. The ability to control the architecture of polymers through techniques like enzymatic polymerization opens up possibilities for creating novel materials for drug delivery, tissue engineering, and other biomedical applications. mdpi.com The self-assembly of Boc-protected dipeptides into nanostructures further underscores their potential in the design of functional biomaterials. nih.gov
Advanced Mechanistic Investigations Through Integrated Computational and Experimental Techniques
A deeper understanding of the reaction mechanisms involving this compound is being achieved through the synergy of computational and experimental techniques. Computational modeling, including Density Functional Theory (DFT) studies, is providing valuable insights into the energetics and transition states of reactions such as Boc deprotection. nih.govresearchgate.net These theoretical studies complement experimental findings, helping to elucidate the intricate details of reaction pathways.
For instance, a combination of computational modeling, statistical analysis, and kinetic model fitting has been used to investigate the thermolytic deprotection of N-Boc groups. vapourtec.comresearchgate.net This integrated approach supported a mechanism involving a slow, concerted proton transfer followed by rapid decarboxylation. vapourtec.comresearchgate.net Similarly, experimental and computational studies have been conducted on the enantioselective deprotonation of Boc-protected cyclic amines, providing a detailed understanding of the stereochemical outcomes of such reactions. nih.gov These advanced mechanistic investigations are crucial for optimizing existing synthetic methods and designing novel chemical transformations with greater precision and control.
Q & A
Basic Research Questions
Q. What is the role of the tert-butoxycarbonyl (Boc) group in Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate, and how does it influence peptide synthesis strategies?
- Answer : The Boc group serves as a temporary protecting group for amines, preventing unwanted side reactions during peptide synthesis. It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) . This allows sequential deprotection in multi-step syntheses. For example, the Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables modular peptide assembly.
Q. What are the standard synthetic routes for preparing this compound?
- Answer : A common method involves reacting tert-butyl chloroformate with a methyl ester of an amino acid derivative (e.g., methyl 2-aminopropanoate) in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF). Critical parameters include maintaining anhydrous conditions and a temperature range of 0–25°C to minimize side reactions like over-alkylation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can researchers optimize the Boc deprotection step for acid-sensitive substrates?
- Answer : Contradictory reports on Boc removal efficiency (e.g., TFA vs. HCl/dioxane) often stem from substrate-specific acid sensitivity. For labile compounds, milder acids like 4 M HCl in dioxane or catalytic p-toluenesulfonic acid in methanol can be used. Pre-screening via TLC or in situ IR monitoring helps identify optimal conditions .
Q. What strategies preserve stereochemical integrity when using this compound in asymmetric synthesis?
- Answer : Chiral centers in the amino acid backbone require strict control of reaction conditions. For example, low temperatures (−20°C) and non-polar solvents (e.g., DCM) minimize racemization during coupling steps. Chiral HPLC or polarimetry should validate enantiomeric excess (>99% ee) .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?
- Answer : The electron-withdrawing Boc group increases the electrophilicity of the adjacent carbonyl, enhancing reactivity toward nucleophiles (e.g., amines in peptide couplings). Computational tools (e.g., DFT calculations) predict charge distribution and transition states, guiding solvent selection (e.g., DMF for polar aprotic environments) .
Q. What experimental approaches resolve contradictions in solubility profiles of Boc-protected derivatives?
- Answer : Discrepancies in solubility (e.g., DCM vs. THF) arise from crystallinity and hydrogen-bonding differences. Techniques like differential scanning calorimetry (DSC) identify polymorphic forms, while Hansen solubility parameters optimize solvent blends. For example, adding 10% methanol to DCM improves solubility of crystalline derivatives .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR spectra across batches to detect impurities (e.g., residual tert-butyl alcohol from incomplete Boc protection) .
- Multi-Step Synthesis Design : Use orthogonal protection (e.g., Boc for amines, benzyl esters for carboxylates) to enable sequential functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
